N-cyclopropyl-2,4-dimethoxybenzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropyl-2,4-dimethoxybenzamide can be synthesized through the direct condensation of 2,4-dimethoxybenzoic acid and cyclopropylamine . This reaction typically occurs under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . The advantages of this method include high yield, low reaction times, and an eco-friendly process .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides .
Scientific Research Applications
N-cyclopropyl-2,4-dimethoxybenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-2’,6-dimethyl-4’-(5-methyl-1,3,4-oxadiazol-2-yl)biphenyl-3-carboxamide
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
Uniqueness
N-cyclopropyl-2,4-dimethoxybenzamide is unique due to its specific structural features, such as the presence of cyclopropyl and dimethoxy groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
N-cyclopropyl-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C12H15NO3/c1-15-9-5-6-10(11(7-9)16-2)12(14)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
JNJVWNMGTWABLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2CC2)OC |
Origin of Product |
United States |
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